molecular formula C19H21ClN2O B2874006 N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide CAS No. 326898-90-2

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide

Cat. No.: B2874006
CAS No.: 326898-90-2
M. Wt: 328.84
InChI Key: DRMYZENYZVHLPK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide is a chemical compound of interest in neuroscience and medicinal chemistry research. It belongs to a class of compounds featuring a benzylpiperidine moiety, a structure frequently explored for its potential interaction with central nervous system targets . The N-benzylpiperidine scaffold is a recognized pharmacophore in the development of ligands for acetylcholinesterase (AChE) . AChE is a key enzyme in cholinergic neurotransmission, and its inhibition is a principal therapeutic strategy for alleviating cognitive symptoms in neurodegenerative conditions such as Alzheimer's disease . Research into compounds based on this scaffold aims to address the cholinergic hypothesis of Alzheimer's, which links cognitive decline to a deficiency of the neurotransmitter acetylcholine . Furthermore, structural analogs of this compound, particularly those with benzamide groups, are investigated as potential acetylcholinesterase inhibitors, which could help increase cholinergic tone and improve cognitive function in disease models . The specific substitution pattern on the benzamide ring, such as the chlorine atom in this compound, can significantly influence the molecule's binding affinity and selectivity, allowing researchers to probe structure-activity relationships . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMYZENYZVHLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324491
Record name N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326898-90-2
Record name N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide typically involves the reaction of 1-benzylpiperidine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or chlorobenzamide derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl/Piperidine Groups

Compound Name Structural Variation Biological Target/Activity Key Findings Reference
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide Hydroxyl group at meta position of benzyl ring Undisclosed Synthesized in 52% yield; distinct NMR profile (δ 9.34 ppm for OH) .
N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (Benzoylbenzylfentanyl) Replacement of 2-Cl with phenyl group Opioid receptors (proposed) Structural similarity to fentanyl analogs but lacks NMR confirmation due to low purity .
N-(1-Benzylpiperidin-4-yl)-2-fluorobenzamide Fluorine substituent at benzoyl ortho position Sigma-1 receptors (Ki = 3.4 nM) High sigma-1 affinity; used in PET imaging .

Derivatives with Additional Functional Groups

Compound Name Structural Variation Biological Target/Activity Key Findings Reference
Compound 32 (Group 3) N-(1-benzylpiperidin-4-yl) sidechain Antiprion activity Outstanding in vitro antiprion activity; spurred synthesis of homologs .
Compound 17 (Triazole-chromenone derivative) Triazole-chromenone-carboxamide appended AChE inhibition IC₅₀ = 1.80 µM for AChE; enhanced activity via triazole integration .
N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide Triazole-thiazole hybrid Undisclosed Synthesized via benzoyl chloride coupling; high purity .

Key Research Findings and Trends

Impact of Substituent Position and Identity

  • Chlorine vs. Fluorine : Replacing chlorine with fluorine in the benzoyl ring (e.g., N-(1-benzylpiperidin-4-yl)-2-fluorobenzamide) shifts receptor selectivity toward sigma-1 receptors (Ki = 3.4 nM) , whereas the chlorine analog shows dopamine D4 receptor preference .
  • Hydroxyl Addition : Introducing a hydroxyl group (e.g., N-(3-benzyl-5-hydroxyphenyl)-2-chlorobenzamide) alters solubility and binding kinetics, as evidenced by distinct NMR shifts .

Pharmacological Diversification

  • Antiprion Activity : The N-(1-benzylpiperidin-4-yl) motif in Compound 32 (Group 3) is critical for antiprion effects, with homologs exploring benzyl chain length and substituent electronic effects .
  • Sigma Receptor Targeting : Fluorinated analogs demonstrate utility in tumor imaging due to high sigma-1 affinity and metabolic stability .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides an overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to cross the blood-brain barrier, making it a suitable candidate for central nervous system (CNS) disorders. Its structure can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}ClN2_2O
  • Molecular Weight : 328.84 g/mol

The primary biological activity of this compound is attributed to its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound increases the availability of acetylcholine, which is crucial for cognitive function and memory.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on AChE and BuChE:

EnzymeIC50_{50} Value (µM)
AChE0.220
BuChE1.23

These values indicate that the compound has a potent effect on cholinergic transmission, which is often disrupted in Alzheimer's disease .

Pharmacological Evaluation

The pharmacological profile of this compound has been evaluated in various studies. It has been shown to possess not only cholinesterase inhibitory activity but also potential neuroprotective properties against oxidative stress and neuroinflammation.

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by:

  • Reducing amyloid-beta (Aβ) aggregation.
  • Attenuating tau protein hyperphosphorylation.
  • Exhibiting antioxidant activities that protect neuronal cells from oxidative damage .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of compounds related to this compound in models of Alzheimer's disease. For instance:

  • Animal Models : In rodent models of AD, administration of this compound resulted in improved cognitive performance in memory tasks compared to control groups.
  • Behavioral Assessments : Behavioral tests demonstrated enhanced learning and memory functions correlated with reduced Aβ levels in the brain .

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